Cas no 538-69-2 (Guanidine,N-(2-phenylethyl)-)
Guanidine,N-(2-phenylethyl)- Chemical and Physical Properties
Names and Identifiers
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- Guanidine,N-(2-phenylethyl)-
- N-PHENETHYL-GUANIDINE
- phenethylguanidine
- 1-(2-Phenylethyl)guanidine
- N-(2-Phenylethyl)guanidine
- 2-(2-phenylethyl)guanidine
- 1-Phenethylguanidine
- SCHEMBL837644
- 538-69-2
- AKOS009145496
- CHEMBL1908874
-
- MDL: MFCD00460579
- Inchi: 1S/C9H13N3/c10-9(11)12-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H4,10,11,12)
- InChI Key: GWKLNCUXOUHWLL-UHFFFAOYSA-N
- SMILES: N(=C(/N)\N)/CCC1C=CC=CC=1
Computed Properties
- Exact Mass: 163.11109
- Monoisotopic Mass: 163.110947427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 64.4Ų
Experimental Properties
- PSA: 64.4
Guanidine,N-(2-phenylethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-249798-1.0g |
N-(2-phenylethyl)guanidine |
538-69-2 | 1.0g |
$492.0 | 2023-02-20 | ||
| Enamine | EN300-249798-2.5g |
N-(2-phenylethyl)guanidine |
538-69-2 | 2.5g |
$1020.0 | 2023-02-20 | ||
| Enamine | EN300-249798-5.0g |
N-(2-phenylethyl)guanidine |
538-69-2 | 5.0g |
$1291.0 | 2023-02-20 | ||
| Enamine | EN300-249798-10.0g |
N-(2-phenylethyl)guanidine |
538-69-2 | 10.0g |
$1623.0 | 2023-02-20 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1831346-250mg |
N-Phenethyl-Guanidine |
538-69-2 | 250mg |
¥3845.00 | 2024-05-09 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1831346-1g |
N-Phenethyl-Guanidine |
538-69-2 | 1g |
¥6962.00 | 2024-05-09 |
Guanidine,N-(2-phenylethyl)- Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on Guanidine,N-(2-phenylethyl)-
Recent Advances in the Study of Guanidine,N-(2-phenylethyl)- (CAS: 538-69-2) in Chemical Biology and Pharmaceutical Research
Guanidine,N-(2-phenylethyl)- (CAS: 538-69-2) is a guanidine derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been explored for its biological activities, including its role as a modulator of enzyme activity and its potential therapeutic effects. The following sections provide a comprehensive overview of the latest research findings related to this compound, highlighting its synthesis, biological evaluation, and potential applications in drug development.
Recent studies have focused on the synthesis and structural optimization of Guanidine,N-(2-phenylethyl)- to enhance its biological activity and pharmacokinetic properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel synthetic route for this compound, utilizing a one-pot reaction strategy that improved yield and purity. The researchers also investigated the compound's interactions with various biological targets, revealing its affinity for certain enzymes involved in inflammatory pathways. These findings suggest that Guanidine,N-(2-phenylethyl)- could serve as a promising scaffold for the development of anti-inflammatory agents.
In addition to its synthetic advancements, the biological evaluation of Guanidine,N-(2-phenylethyl)- has been a focal point of recent research. A 2023 study in Bioorganic & Medicinal Chemistry Letters explored the compound's inhibitory effects on a range of proteases, including those implicated in viral infections. The results indicated that Guanidine,N-(2-phenylethyl)- exhibited moderate inhibitory activity against specific viral proteases, raising the possibility of its use as an antiviral agent. Further mechanistic studies are underway to elucidate the precise mode of action and optimize its efficacy.
The potential therapeutic applications of Guanidine,N-(2-phenylethyl)- extend beyond its enzymatic modulation. A recent preprint on bioRxiv (2023) highlighted its role in modulating cellular signaling pathways, particularly those involved in cancer progression. The study reported that the compound could selectively inhibit the proliferation of certain cancer cell lines by interfering with key signaling molecules. While these findings are preliminary, they underscore the compound's versatility and warrant further investigation in oncology research.
Despite these promising developments, challenges remain in the clinical translation of Guanidine,N-(2-phenylethyl)-. Issues such as bioavailability, toxicity, and off-target effects need to be addressed through rigorous preclinical studies. Recent efforts have focused on derivatizing the core structure to improve its drug-like properties. For instance, a 2023 patent application disclosed a series of Guanidine,N-(2-phenylethyl)- analogs with enhanced solubility and reduced cytotoxicity, paving the way for future drug development.
In conclusion, Guanidine,N-(2-phenylethyl)- (CAS: 538-69-2) represents a compound of growing interest in chemical biology and pharmaceutical research. Its diverse biological activities, coupled with recent advancements in synthesis and structural optimization, position it as a valuable candidate for further exploration. Ongoing studies aim to unravel its full therapeutic potential, with a particular focus on addressing current limitations and advancing it toward clinical applications. Researchers in the field are encouraged to monitor future developments, as this compound may hold the key to novel therapeutic strategies in inflammation, viral infections, and cancer.
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